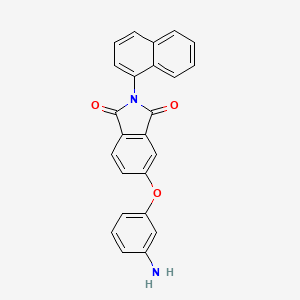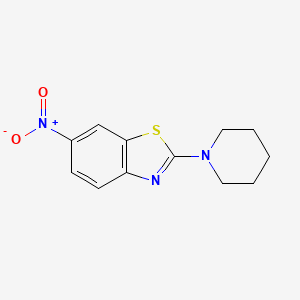![molecular formula C28H19Br3N2O4 B11534432 2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11534432.png)
2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound characterized by its multiple bromine substitutions and a phenyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the bromination of phenolic compounds. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The subsequent steps involve the formation of the imino and amido groups through condensation reactions with appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination reactors and continuous flow systems to manage the exothermic nature of bromination reactions. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone derivative, while reduction of the imino group would produce an amine derivative.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its brominated structure.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The bromine atoms and phenolic groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular membranes. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-(bromomethyl)phenol
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
Uniqueness
Compared to similar compounds, 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE stands out due to its unique combination of bromine substitutions and the presence of both imino and amido groups. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C28H19Br3N2O4 |
|---|---|
Molecular Weight |
687.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H19Br3N2O4/c29-21-15-18(25(24(31)16-21)37-26(34)22-13-7-8-14-23(22)30)17-32-33-27(35)28(36,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,36H,(H,33,35)/b32-17+ |
InChI Key |
FUIJONQBMIDYJQ-VTNSRFBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide](/img/structure/B11534351.png)
![2-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534358.png)

![(4Z)-1-(2-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11534364.png)
![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)
![1-(3-Methoxyphenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11534400.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534401.png)

![2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile](/img/structure/B11534410.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534412.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11534422.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534427.png)
